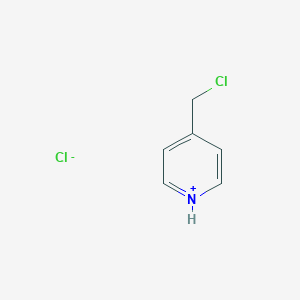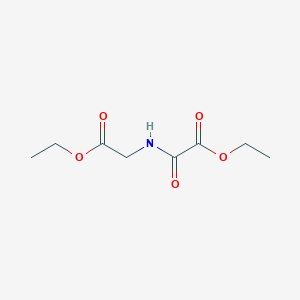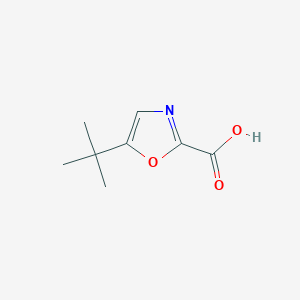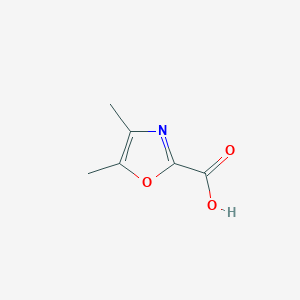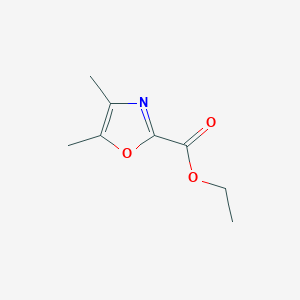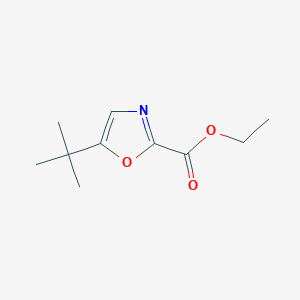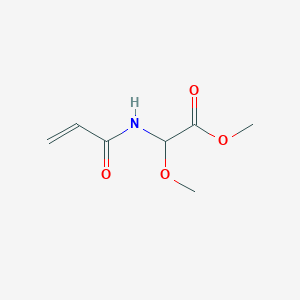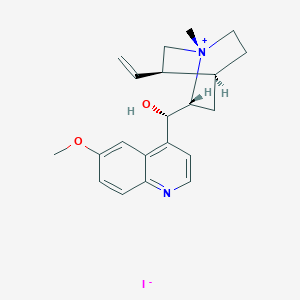
甲基碘化奎宁
描述
Synthesis Analysis
Quinidine methiodide's synthesis can be achieved through several chemical pathways, including the catalytic, asymmetric synthesis techniques used to produce quinine and quinidine. These processes involve setting crucial stereocenters and differentiating between diastereomeric products with high selectivity (Raheem, Goodman, & Jacobsen, 2004).
Molecular Structure Analysis
The molecular structure of quinidine has been elucidated through crystal and molecular structure studies, providing detailed insights into its crystallization, molecular formula, and intermolecular hydrogen bonding. Such studies lay the groundwork for understanding quinidine methiodide's structure by extension (Doherty, Benson, Maienthal, & Stewart, 1978).
Chemical Reactions and Properties
Quinidine undergoes various chemical reactions, including oxidation by human liver cytochrome P-450 to produce hydroxy and N-oxide products. These reactions are crucial for understanding quinidine methiodide's reactivity and interactions within biological systems (Guengerich, Müller-Enoch, & Blair, 1986).
Physical Properties Analysis
The physical properties of quinidine, such as its crystallization behavior, density, and molecular weight, are foundational for comprehending the properties of quinidine methiodide. These characteristics are determined through methods like X-ray diffraction and density measurements (Doherty, Benson, Maienthal, & Stewart, 1978).
Chemical Properties Analysis
Quinidine's chemical properties, including its ability to form salts and esters, provide insights into quinidine methiodide's behavior. For example, studies on quinidine salts with various acids demonstrate the compound's versatility in forming stable chemical derivatives, which is relevant for understanding quinidine methiodide's chemical properties (Carter, McPhail, & Sim, 1967).
科学研究应用
阻断钠和钾电导
甲基碘化奎宁类似于局部麻醉剂,可阻断乌贼轴突中的钠和钾电导。这种作用导致动作电位降低并延长动作电位的末端下降相 (Yeh 和 Narahashi,1976).
对心脏肌细胞的影响
它通过减少动作电位持续时间并改变向内和向外电流来影响分离的犬室肌细胞中的动作电位构型 (Salata 和 Wasserstrom,1988).
预防室性心律失常
奎尼丁可有效预防室性心律失常和终止布鲁加达综合征、特发性室颤和早期复极综合征患者的阵发性风暴 (Božić 等人,2018).
冠状动脉闭塞
它作为临床冠状动脉闭塞的预防剂具有潜力,因为它不会显着降低狗冠状动脉结扎诱发的室颤发生率 (Leadt 和 Allen,1950).
阻断 Shab K+ 通道
甲基碘化奎宁阻断 Shab K+ 通道,导致在缺乏 K+ 的外部介质中 K+ 电导不可逆地崩溃,类似于 Shaker K+ 通道的崩溃 (Gómez-Lagunas,2010).
对心脏兴奋性的影响
奎尼丁可以增加或降低心脏兴奋性,这取决于改变的被动特性与抑制的钠系统之间的平衡,这解释了其抗心律失常作用和潜在的心律失常潜力 (Arnsdorf 和 Sawicki,1987).
性别差异的影响
女性更有可能因奎尼丁而出现 QT 间期延长和 TdP 副作用,也更有可能因这些副作用而停用该药 (Higgins、Waks 和 Josephson,2015).
血流动力学改变的逆转
血管紧张素与二钠钙乙二胺四乙酸结合,可有效逆转奎尼丁毒性在狗中引起的血液动力学改变 (Luchi、Helwig 和 Conn,1963).
晚期钠电流的作用
晚期钠电流在调节奎尼丁对雌性兔心脏和心肌细胞的促心律失常和抗心律失常作用中起关键作用 (Wu 等人,2008).
维持窦性心律的死亡风险
虽然奎尼丁治疗在复律后有效地维持窦性心律,但它与总死亡率增加有关 (Coplen 等人,1990).
全球可及性问题
作为布鲁加达综合征的救命药,奎尼丁缺乏可及性是一个严重的全球医疗隐患,可能导致严重的阵发性事件和死亡 (Viskin 等人,2013).
安全和危害
未来方向
属性
IUPAC Name |
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14-,15-,20+,21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQSDVGBERUTGX-WJPDFMMVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]12CC[C@@H](C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)[C@H](C2)C=C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinidine methiodide | |
CAS RN |
42982-87-6 | |
| Record name | Quinidine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042982876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42982-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIDINE METHIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RL12FXJ1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
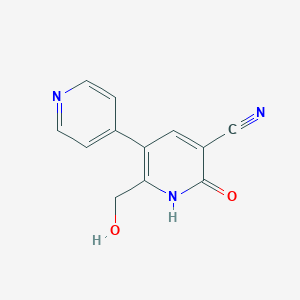
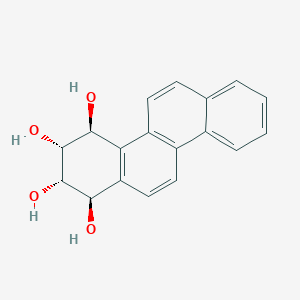
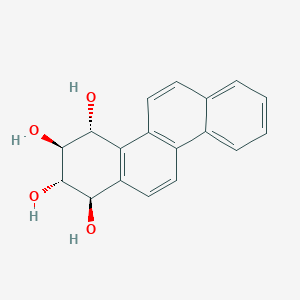
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
